![molecular formula C20H22FN3O2S2 B2752852 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1797400-98-6](/img/structure/B2752852.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, and electron acceptor properties . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques, including IR, 1H, 13C NMR, and mass spectral data .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the potential anticancer activity of sulfonamide derivatives, including compounds structurally related to N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide. Studies have demonstrated that these compounds can interact with DNA and induce apoptosis in cancer cells, suggesting a promising avenue for the development of new anticancer therapies. For example, mixed-ligand copper(II)-sulfonamide complexes have shown significant anticancer activity through DNA binding and cleavage, indicating their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Antimicrobial Activity
Sulfonamide derivatives have also been investigated for their antimicrobial properties. Synthesis and evaluation of various sulfonamide compounds have resulted in the identification of molecules with potent activity against a range of microbial pathogens. This research underscores the versatility of sulfonamide derivatives in designing new antimicrobial agents that could address the growing challenge of antimicrobial resistance (Anuse et al., 2019).
Enzyme Inhibition
The inhibition of various enzymes by sulfonamide derivatives has been a significant area of research, contributing to the understanding of these compounds' biochemical interactions and their potential therapeutic applications. For instance, studies on the inhibition of carbonic anhydrase isozymes by sulfonamide derivatives have provided insights into their potential for treating conditions like glaucoma and edema, further highlighting the therapeutic versatility of these compounds (Alafeefy et al., 2015).
Chemical Structure and Reactivity
Investigations into the chemical structure and reactivity of sulfonamide derivatives, including those structurally similar to this compound, have contributed to the development of new synthetic methods and the discovery of novel compounds with potential industrial and therapeutic applications. These studies emphasize the importance of understanding the fundamental chemistry of sulfonamide derivatives to exploit their full potential (Suchetan et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Pharmacokinetics
The compound’s ability to inhibit cox-1 and cox-2 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can result in relief from symptoms associated with conditions like arthritis and other inflammatory diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c1-14-12-16(21)6-7-19(14)28(25,26)22-13-15-8-10-24(11-9-15)20-23-17-4-2-3-5-18(17)27-20/h2-7,12,15,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLMKPRFFKTCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)
![4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine](/img/structure/B2752772.png)

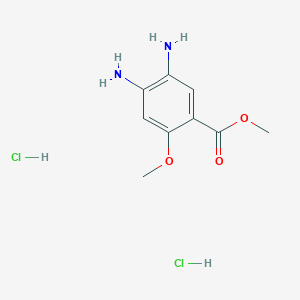
![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)
![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)
![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)
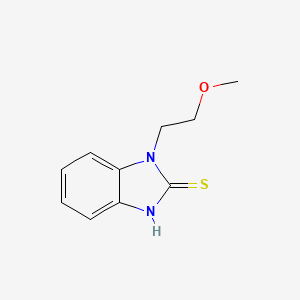


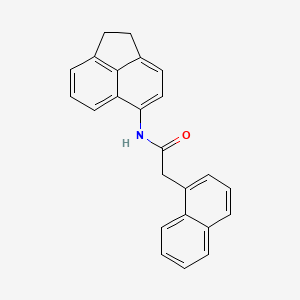
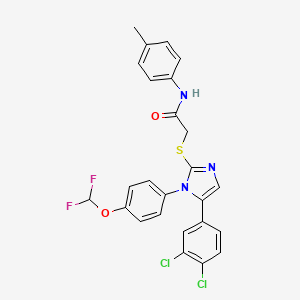
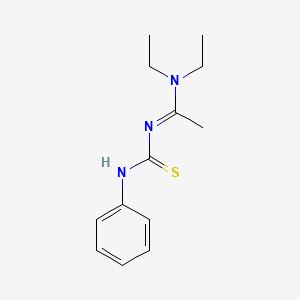
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2752792.png)
